Hexahydro-1,3-benzodithiole-2-thione

Description

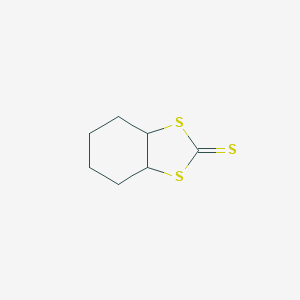

Structure

3D Structure

Properties

CAS No. |

2164-87-6 |

|---|---|

Molecular Formula |

C7H10S3 |

Molecular Weight |

190.4 g/mol |

IUPAC Name |

3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiole-2-thione |

InChI |

InChI=1S/C7H10S3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2 |

InChI Key |

FFIFYXTYVXGTRN-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)SC(=S)S2 |

Canonical SMILES |

C1CCC2C(C1)SC(=S)S2 |

Other CAS No. |

2164-87-6 5726-00-1 |

Origin of Product |

United States |

Nomenclature and Structural Classification

Systematic IUPAC Nomenclature of Hexahydro-1,3-benzodithiole-2-thione

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (3aR,7aS)-rel-Octahydro-1,3-benzodithiole-2-thione . The "hexahydro" prefix in the common name signifies the saturation of the benzene ring portion of the parent aromatic compound, 1,3-benzodithiole-2-thione, through the addition of six hydrogen atoms. This transformation results in a cyclohexane (B81311) ring fused to the dithiolethione core. The "octahydro" designation in the systematic name further clarifies the fully saturated nature of the bicyclic system. The stereochemical descriptors "(3aR,7aS)-rel-" specify the relative configuration of the chiral centers at the ring fusion points.

Classification within the broader family of Dithiolethiones and 1,3-Dithiolane Derivatives

This compound is categorized within two principal classes of organosulfur compounds. Firstly, it is a derivative of 1,3-dithiolane , which is a five-membered heterocyclic ring containing two sulfur atoms at the 1 and 3 positions. The fusion of a cyclohexane ring to this core structure gives rise to the benzodithiolane framework.

Secondly, the presence of a thione functional group (a carbon atom double-bonded to a sulfur atom) at the second position of the dithiolane ring places it in the family of dithiolethiones . These compounds are characterized by the >C=S moiety within the dithiole ring system.

Relationship to Related Fused Ring Systems and Analogues (e.g., 1,3-benzodithiole-2-thione)

The most direct structural analogue to this compound is its aromatic precursor, 1,3-benzodithiole-2-thione . nih.gov The fundamental distinction between these two molecules is the degree of saturation in the six-membered ring.

Conversely, in This compound , the dithiolethione ring is fused to a non-planar, saturated cyclohexane ring. The conformational flexibility of the cyclohexane ring introduces a three-dimensional complexity to the molecule that is absent in its aromatic counterpart. This structural variance is a key determinant of the differing chemical and physical properties of these two compounds.

Below is an interactive data table summarizing the key properties of the discussed compounds.

| Compound Name | Systematic IUPAC Name | CAS Number |

| This compound | (3aR,7aS)-rel-Octahydro-1,3-benzodithiole-2-thione | 2164-87-6 |

| 1,3-Benzodithiole-2-thione | 1,3-Benzodithiole-2-thione | 934-36-1 |

| 1,3-Dithiolane | 1,3-Dithiolane | 4829-04-3 |

Synthetic Methodologies and Strategies

Overview of Synthetic Approaches for Cyclic Trithiocarbonates

Cyclic trithiocarbonates, formally known as 1,3-dithiolane-2-thiones, are a class of organosulfur compounds with a diverse range of applications. researchgate.net Their synthesis has been approached through various methods. One common strategy involves the reaction of epoxides with a sulfur-containing reagent. researchgate.netresearchgate.net Another notable method includes the reaction of propargyl alcohols with carbon disulfide under mild, transition-metal-free conditions. acs.org Additionally, the sulfuration of 3-oxoesters using reagents like Lawesson's reagent and elemental sulfur or phosphorus pentasulfide (P₄S₁₀) is a well-established route to 3H-1,2-dithiole-3-thiones, a related class of sulfur heterocycles. nih.gov The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Epoxide-Based Synthesis of Hexahydro-1,3-benzodithiole-2-thione

A particularly effective method for the synthesis of this compound and its derivatives is the reaction of the corresponding epoxide with a xanthate salt. researchgate.netresearchgate.net This approach offers a straightforward route to the desired cyclic trithiocarbonate (B1256668).

A simple and efficient procedure for the preparation of 1,3-dithiolane-2-thiones involves the treatment of epoxides with commercially available potassium ethyl xanthogenate (KSC(S)OEt). researchgate.netresearchgate.net This reaction is typically carried out by dissolving the potassium ethyl xanthogenate in methanol (B129727) under an inert atmosphere, followed by the addition of the epoxide solution. researchgate.net The reaction proceeds to afford the corresponding cyclic trithiocarbonate. researchgate.netresearchgate.net

The success of the epoxide-to-trithiocarbonate conversion is sensitive to several factors. Steric hindrance around the epoxide ring can significantly impact the reaction outcome. researchgate.net For instance, highly substituted epoxides, such as tetramethyl oxirane, may fail to yield the desired product, while less hindered epoxides generally produce the trithiocarbonate in moderate to good yields. researchgate.net The reaction time is also a critical parameter; some epoxides require extended reaction times to ensure complete conversion to the trithiocarbonate, as the corresponding thiirane (B1199164) may be formed as an intermediate product. researchgate.net In some cases, solvent-free conditions at room temperature have been shown to be effective for the conversion of epoxides to cyclic thiocarbonates with high conversion and selectivity. researchgate.net

The following table summarizes the reaction of various epoxides with potassium ethyl xanthogenate, highlighting the influence of the epoxide structure on the reaction outcome.

| Epoxide | Product | Yield (%) |

| Cyclohexene (B86901) oxide | trans-Hexahydro-1,3-benzodithiole-2-thione | Good |

| Dimethyl oxiranes | Corresponding trithiocarbonates | Moderate |

| Diphenyl oxirane | Corresponding trithiocarbonate | Low |

| Tetramethyl oxirane | No product | 0 |

| Epoxycyclododecane | No trithiocarbonate | 0 |

This table is based on data presented in a study on the reaction of various epoxides with potassium ethyl xanthogenate. researchgate.net

The transformation of epoxides to 1,3-dithiolane-2-thiones is believed to proceed through a nucleophilic ring-opening mechanism. libretexts.org In acidic conditions, the epoxide oxygen is first protonated, making the epoxide more susceptible to nucleophilic attack. libretexts.orgpressbooks.pub The nucleophile then attacks one of the epoxide carbons in an SN2-like manner, leading to inversion of stereochemistry at that center. libretexts.orgpressbooks.pub In basic conditions, the nucleophile directly attacks the less substituted carbon of the epoxide ring, also via an SN2 mechanism. libretexts.org The ring strain of the three-membered epoxide ring is a key driving force for these reactions. libretexts.org In the context of the reaction with potassium ethyl xanthogenate, the xanthate anion acts as the nucleophile. The reaction can also be catalyzed by hydrogen bonding organocatalysts, which activate the epoxide and stabilize the intermediate. researchgate.net

Stereochemical Control and Outcomes in Synthesis

The stereochemistry of the final trithiocarbonate is a direct consequence of the stereochemistry of the starting epoxide and the reaction mechanism.

In the synthesis of this compound from cyclohexene oxide, a high degree of diastereoselectivity is observed. researchgate.netresearchgate.net The reaction of cyclohexene oxide with potassium ethyl xanthogenate results in the formation of the trans-fused product, where the newly formed five-membered dithiolane-2-thione ring is trans-fused to the cyclohexane (B81311) ring. researchgate.net This stereochemical outcome is consistent with a backside nucleophilic attack on the epoxide, which is a hallmark of the SN2 mechanism. researchgate.netlibretexts.org This specific stereochemical outcome has been confirmed by 1H NMR spectroscopy and single-crystal X-ray analysis. researchgate.netresearchgate.net This transformation can be utilized as a method to "lock" the cyclohexane ring in a specific conformation. researchgate.net

Formation of trans-Fused Carbo- and Heterocycles

The stereochemical outcome of the fusion between the cyclohexane and the dithiole-2-thione ring is a critical aspect of the synthesis. The formation of a trans-fused system is often a key objective, as it imparts specific conformational properties to the molecule. The synthesis of trans-fused heterocycles can be approached through several strategies, often starting from a pre-existing trans-disubstituted cyclohexane precursor.

One common approach involves the use of trans-1,2-cyclohexanediol (B13532) or its derivatives. The reaction of such diols can proceed with retention of stereochemistry, leading to the desired trans-fused product. For instance, the conversion of 1,2-diols into alkenes via the Corey-Winter synthesis involves the formation of a cyclic thionocarbonate, a close structural relative of the target molecule, which then stereospecifically eliminates to form the alkene. The initial formation of the cyclic intermediate from a trans-diol proceeds to a trans-fused ring system.

Another strategy involves the reaction of trans-1,2-dibromocyclohexane (B146542) with a suitable sulfur nucleophile. The reaction with sodium cyanide, for instance, is known to yield trans-1,2-dicyanocyclohexane, demonstrating that substitution reactions can proceed with the retention of the trans configuration. reddit.com Similarly, reaction with a thiocarbonyl source could potentially lead to the trans-fused dithiolethione.

The table below summarizes potential strategies for achieving trans-fused systems.

| Starting Material | Reagent(s) | Key Transformation | Expected Outcome |

| trans-1,2-Cyclohexanediol | Thiophosgene (B130339) (CSCl₂) or equivalent | Formation of a cyclic thionocarbonate | trans-fused Hexahydro-1,3-benzodithiole-2-one (oxygen analog) |

| trans-1,2-Dithiol | Phosgene equivalent | Cyclization to form the dithiole-2-thione | trans-fused this compound |

| Cyclohexene | Reagents for trans-dihydroxylation or trans-dithiolation, followed by cyclization | Stereospecific addition to the double bond | Formation of a trans-disubstituted intermediate for cyclization |

Control of Substituent Position (e.g., axial configurations)

The control of substituent positions on the cyclohexane ring, particularly achieving axial configurations, is crucial for defining the three-dimensional shape and biological activity of the final molecule. The principles of stereoselective synthesis are paramount in achieving this control. rsc.org

The conformation of the cyclohexane ring and the reaction mechanism play a significant role in determining the final position of substituents. For instance, in nucleophilic substitution reactions on a cyclohexane ring, the incoming nucleophile may attack from either an axial or equatorial position, depending on steric hindrance and electronic factors. To favor an axial configuration, one might employ bulky reagents that preferentially attack from the less hindered equatorial position, forcing the existing substituent into an axial orientation, or vice-versa depending on the desired outcome.

Furthermore, the choice of starting material can dictate the stereochemistry. Starting with a conformationally locked cyclohexane derivative, such as one containing a tert-butyl group, can help to enforce a specific chair conformation and thus provide better control over the stereochemical outcome of subsequent reactions.

The development of novel synthetic strategies to form chemical entities in a stereoselective manner is a significant objective in organic chemistry. rsc.org The synthesis of complex molecules like substituted hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides has demonstrated that high affinity for specific biological targets can be achieved through precise control of the spatial arrangement of substituents. nih.gov

Other Synthetic Pathways and Precursors

Beyond the specific control of stereochemistry, various synthetic routes can be employed to construct the core structure of this compound. These methods often rely on the reaction of suitable precursors with a source for the thiocarbonyl group.

Reactions Involving Carbon Disulfide (CS₂) as a Thiocarbonyl Source

Carbon disulfide is a versatile and widely used C1 synthon for the introduction of a thiocarbonyl group. The synthesis of the aromatic analog, 1,3-benzodithiole-2-thione, has been reported through the reaction of an appropriate precursor with carbon disulfide. google.com This methodology can be adapted for the synthesis of the hexahydro derivative.

The general approach involves the reaction of a 1,2-dithiol, in this case, cis- or trans-1,2-cyclohexanedithiol, with carbon disulfide in the presence of a base. The base deprotonates the thiol groups, forming a dithiolate which then acts as a nucleophile, attacking the carbon of CS₂. Subsequent intramolecular displacement of a sulfide (B99878) ion leads to the formation of the cyclic dithiolethione.

Representative Reaction Scheme:

The choice of base and reaction conditions can be optimized to improve the yield and purity of the final product.

Use of Alternative Sulfurizing Reagents

While carbon disulfide is a common reagent, other sulfurizing agents can also be employed for the synthesis of thiones. Thiophosgene (CSCl₂) is a highly reactive electrophile that readily reacts with dinucleophiles like 1,2-dithiols to form cyclic thiones. wikipedia.org

The reaction of 1,2-cyclohexanedithiol with thiophosgene would be expected to proceed rapidly to form this compound with the elimination of two equivalents of hydrogen chloride. Due to the high toxicity of thiophosgene, this reaction must be carried out with extreme caution in a well-ventilated fume hood. wikipedia.org

The table below compares carbon disulfide and thiophosgene as thiocarbonyl sources.

| Reagent | Formula | Reactivity | Byproducts | Safety Considerations |

| Carbon Disulfide | CS₂ | Moderate | Hydrogen Sulfide (H₂S) | Flammable, toxic |

| Thiophosgene | CSCl₂ | High | Hydrogen Chloride (HCl) | Highly toxic, corrosive, lachrymator |

Other modern sulfur-transfer reagents, developed primarily for the synthesis of oligonucleotide phosphorothioates, could also potentially be adapted for this purpose.

Mechanistic Investigations and Reactivity Profiles

Elucidation of Reaction Mechanisms in its Formation

The synthesis of the aromatic analogue, 1,3-benzodithiole-2-thione, and related structures provides insight into potential formation mechanisms for its hexahydro counterpart. One established method involves the reaction of 2-bromo-substituted aromatic precursors with a sulfur source. For instance, substituted 3H-benzo uzh.chnih.govdithiole-3-thiones can be prepared by treating 2-bromobenzaldehydes with potassium sulfide (B99878). mdpi.com A plausible mechanism for this transformation involves an initial aromatic nucleophilic substitution, followed by a reaction with elemental sulfur, culminating in a Willgerodt–Kindler-type reaction to yield the final benzodithiolethione structure. mdpi.com

Another sophisticated approach involves a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈) in the presence of a base like cesium carbonate. nih.gov A proposed mechanism for a related synthesis of benzodithioles posits the initial formation of a copper thiolate adduct. nih.gov This adduct then undergoes oxidative addition into the carbon-bromine bond, forming a five-membered cupracycle intermediate. nih.gov Subsequent steps involving reaction with the sulfur source and an addition/elimination process lead to the final dithiole product. nih.gov These mechanisms, centered on the construction of the dithiole ring fused to a cyclic backbone, form the foundational principles for the synthesis of hexahydro-1,3-benzodithiole-2-thione from appropriate saturated precursors.

Nucleophilic and Electrophilic Reactivity

The dithiole-2-thione core possesses sites for both nucleophilic and electrophilic attack. The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Conversely, the exocyclic sulfur atom can act as a nucleophilic center.

The reactivity of thiocarbonyl compounds with carbenes illustrates this duality. Reactions with electrophilic carbenes can lead to the formation of thiocarbonyl ylides as reactive intermediates. uzh.ch These ylides may subsequently undergo 1,3-electrocyclization to form thiiranes. uzh.ch

Furthermore, the thione group can participate in cycloaddition reactions. For example, 1,2-dithiole-3-thiones react with nitrilimines in a 1,3-dipolar cycloaddition at the C=S bond. mdpi.com This is often followed by a rearrangement involving the opening of the dithiole ring and extrusion of a sulfur atom to form a new heterocyclic system, such as a 1,3,4-thiadiazole (B1197879) ring. mdpi.com In reactions involving related selenium-containing heterocycles like 2-bromomethyl-1,3-thiaselenole, the selenium atom can exhibit anchimeric assistance, leading to the formation of a seleniranium cation intermediate that is highly reactive towards nucleophiles. mdpi.com This suggests that the sulfur atoms in the dithiole ring of this compound could similarly influence reactions at adjacent positions.

Intramolecular Rearrangements of Related Dithiole-2-thione Derivatives

Intramolecular rearrangements are notable transformations in the chemistry of sulfur- and selenium-containing heterocycles. These reactions can lead to significant structural changes, such as ring contraction or expansion, yielding thermodynamically more stable isomers.

A pertinent example is found in the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol. mdpi.comnih.govresearchgate.net The reaction proceeds through a six-membered intermediate, 2-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-1,3-benzothiazole. nih.govresearchgate.net This intermediate then undergoes a rearrangement involving ring contraction to produce the more stable five-membered heterocycle, 2-[(1,3-thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole, in high yield. nih.govresearchgate.net Another instance of rearrangement was observed during a copper-catalyzed synthesis of benzodithioles, which proceeded via an unexpected sulfur rearrangement pathway. nih.gov These examples underscore the propensity of such heterocycles to undergo complex intramolecular transformations, a characteristic that may extend to derivatives like this compound.

Oxidative and Reductive Transformations

The sulfur atoms in this compound are in a reduced state and can undergo various oxidative and reductive transformations.

The reduction of the thiocarbonyl group is a known transformation for this class of compounds. Specifically, 1,3-benzodithiole-2-thiones can be reduced by hydride reagents. researchgate.net For example, treatment with diisobutylaluminium hydride (DIBAL-H) can be used to regenerate the corresponding dithiol from the thione. mdpi.com

Oxidative transformations can also occur, typically targeting the sulfur atoms. While specific studies on this compound are limited, the general chemistry of organosulfur compounds suggests that the sulfur atoms can be oxidized to form sulfoxides or sulfones under appropriate conditions.

The study of antioxidant activity is a key method for characterizing the reductive potential and radical-scavenging ability of a chemical compound. Organosulfur compounds, including dithiole derivatives, are recognized for their potential bioactivity, which can be linked to their antioxidant properties. nih.gov The antioxidant capacity of a compound is generally attributed to its ability to neutralize reactive oxygen species (ROS) through mechanisms like hydrogen atom transfer (HAT) or single-electron transfer (SET). mdpi.com

Standard assays are employed to quantify this activity in vitro:

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Assay: Measures the ability of a compound to scavenge the stable DPPH radical. mdpi.comnih.gov The reduction of the purple DPPH radical to a yellow hydrazine (B178648) is monitored spectrophotometrically. nih.gov

ABTS (2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this test measures the scavenging of the ABTS radical cation (ABTS•+). mdpi.commdpi.com

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. mdpi.com

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method measures the reduction of the Cu²⁺-neocuproine complex to the Cu⁺-neocuproine complex. mdpi.com

The results of these assays are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to achieve 50% inhibition of the radical or oxidant. A lower IC₅₀ value indicates higher antioxidant activity.

| Compound | Assay | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|

| Quercetin | ABTS | 44.5 | nih.gov |

| Arachidonoyl dopamine | Fe²⁺ Chelating Activity | 18.54 | nih.gov |

| Malvin | Fe²⁺ Chelating Activity | 25.72 | nih.gov |

| Silychristin | ABTS | 6.71 | nih.gov |

| Usnic acid | DPPH | 49.5 | nih.gov |

| α-Tocopherol (Vitamin E) | DPPH | 9.8 | nih.gov |

The potential antioxidant activity of this compound would be provided by its sulfur atoms, which can participate in single-electron transfer processes to stabilize free radicals. nih.gov

Coordination Chemistry and Ligand Properties

Hexahydro-1,3-benzodithiole-2-thione as a Potential Ligand

This compound, a cyclic trithiocarbonate (B1256668), possesses several structural features that make it a promising candidate as a ligand in coordination chemistry. The molecule contains three sulfur atoms, each with lone pairs of electrons that can be donated to a metal center, allowing for various coordination modes. The most likely coordination would occur through the exocyclic thione sulfur atom, which is typical for this class of compounds. Additionally, the endocyclic sulfur atoms could potentially bridge between metal centers, leading to the formation of polynuclear complexes.

The stereochemistry of the ligand, with its trans-fused cyclohexane (B81311) and dithiolane rings, provides a rigid and well-defined spatial arrangement. This conformational rigidity can influence the geometry of the resulting metal complexes and affect their packing in the solid state. The saturated cyclohexane backbone distinguishes it from many other dithiolene-type ligands, which often feature unsaturated backbones that participate in extended π-systems.

Formation and Characterization of Metal Complexes

While specific metal complexes of this compound are not extensively reported in the literature, the formation of complexes with related 1,3-dithiolane-2-thione derivatives suggests that similar synthetic strategies would be applicable. These typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal precursor and reaction conditions would be crucial in determining the stoichiometry and geometry of the resulting complex. For instance, reactions with metal carbonyls could lead to the substitution of CO ligands by the thione.

The characterization of such hypothetical complexes would rely on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: A key indicator of coordination through the thione sulfur would be a shift in the C=S stretching frequency compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide information about the ligand's environment upon coordination. Changes in the chemical shifts of the protons and carbons in the cyclohexane and dithiolane rings would confirm the formation of a complex.

X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. This would confirm the mode of coordination of the this compound ligand.

Electrochemical Studies: Cyclic voltammetry could be employed to investigate the redox properties of the metal complexes, revealing information about the stability of different oxidation states of the central metal ion.

Electronic Structures of Metal–Dithiolane-2-thione Complexes

The electronic structure of metal complexes with ligands of the 1,3-dithiolane-2-thione family is largely dictated by the interaction between the metal d-orbitals and the sulfur-based ligand orbitals. In a hypothetical complex of this compound, the highest occupied molecular orbitals (HOMOs) are expected to have significant contributions from the sulfur lone pairs, while the lowest unoccupied molecular orbitals (LUMOs) would likely be centered on the metal d-orbitals.

The saturated nature of the cyclohexane backbone in this compound means that there is no extended π-conjugation within the ligand itself. This is a crucial difference compared to ligands like DMIT. Consequently, the electronic communication between ligands in a complex is expected to be limited, and the electronic properties will be primarily localized on the metal-sulfur core. The ligand would act as a classical σ-donor through its sulfur atoms.

Comparison with 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT) Complexes

The 1,3-dithiole-2-thione-4,5-dithiolate (DMIT) ligand is a well-known and extensively studied ligand in the field of molecular conductors and superconductors. A comparison between the potential complexes of this compound and the known complexes of DMIT highlights the profound impact of the ligand backbone on the properties of the resulting metal complexes.

DMIT is an unsaturated dithiolene ligand with an extended π-system that includes the dithiolate and the thione sulfur atoms. This delocalized electronic structure is key to the interesting electronic and magnetic properties of its metal complexes. In contrast, this compound has a saturated aliphatic backbone, which isolates the dithiolane-2-thione moiety electronically.

Below is a table summarizing the key differences and their expected consequences:

| Feature | This compound | 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT) |

| Backbone | Saturated (cyclohexane) | Unsaturated (dithiole) |

| π-System | Localized on the C=S bond | Extended over the entire ligand |

| Ligand Character | Primarily a σ-donor | π-acceptor and π-donor capabilities ("non-innocent" ligand) |

| Redox Activity | Ligand is not readily redox-active | Ligand can exist in multiple stable oxidation states |

| Inter-ligand Interactions | Weak | Strong, leading to stacked structures and conductivity |

| Potential Applications | Classical coordination chemistry, catalysis | Molecular conductors, superconductors, magnetic materials |

The "non-innocent" character of the DMIT ligand, meaning it can actively participate in the redox chemistry of the complex, is a defining feature that is not expected for this compound. The ability of DMIT complexes to form extended solid-state structures with significant intermolecular interactions through S---S contacts is a direct result of their planar, π-conjugated nature. Such interactions are less likely to be prominent in complexes of the bulky and saturated this compound.

Derivatives and Analogues

Synthesis of Substituted Hexahydro-1,3-benzodithiole-2-thione Derivatives

The synthesis of 1,3-dithiolane-2-thiones, including the fused this compound system, can be effectively achieved through the reaction of epoxides with sulfur-containing nucleophiles. A notable and convenient method involves treating corresponding epoxides with commercially available potassium ethyl xanthogenate. pacific.edu This procedure is advantageous as it is simple, safe, relatively fast, and does not require high pressure or a catalyst, often yielding the desired 1,3-dithiolane-2-thione as the sole product in good to moderate yields. pacific.edu

This transformation is particularly useful for creating cyclohexane-based derivatives. For instance, the reaction of cyclohexene (B86901) oxide and its substituted variants with potassium ethyl xanthogenate provides a direct route to the corresponding this compound derivatives. The stereochemistry of the products is a key aspect of this synthesis; cyclohexane-based 1,3-dithiolane-2-thiones consistently show a trans-fusion between the carbocyclic and heterocyclic rings. pacific.edu

Table 1: Synthesis of this compound Derivatives from Epoxides

| Epoxide Precursor | Reagent | Product | Yield |

| Cyclohexene Oxide | KSC(S)OEt | This compound | Good to Moderate |

| Substituted Cyclohexene Oxides | KSC(S)OEt | Substituted Hexahydro-1,3-benzodithiole-2-thiones | Good to Moderate |

Structural Variations and their Impact on Reactivity

Structural variations in this compound derivatives significantly influence their properties and reactivity. A primary structural feature is the conformation of the fused ring system. The synthesis from cyclohexene oxides results in a trans-fusion of the cyclohexane (B81311) and dithiolane rings. pacific.edu This rigidifies the molecular structure. Furthermore, for derivatives obtained from mono-substituted cyclohexene oxides, the substituents have been observed to adopt an axial position. pacific.edu

This stereochemical outcome acts as a "conformational lock," forcing the cyclohexane ring and its substituents into what might otherwise be an unstable conformation. pacific.edu This fixed geometry can have profound effects on the molecule's reactivity by altering the accessibility of reaction sites and influencing the stereoelectronic environment of the functional groups. The locked conformation can be a valuable tool in synthetic chemistry for controlling the stereochemical outcome of subsequent reactions.

Comparative Studies with Saturated and Unsaturated Dithiolethiones

A comparison between saturated systems like this compound and their unsaturated counterparts, such as 1,2-dithiole-3-thiones, highlights significant differences in reactivity.

Unsaturated Dithiolethiones (e.g., 3H-1,2-dithiole-3-thiones): These compounds are characterized by a wide range of reactions, including:

1,3-Dipolar Cycloadditions : They readily react with activated alkynes, where the reaction can be controlled to add one or two moles of the alkyne, leading to the formation of 1,3-dithioles or thiopyranes. nih.gov

Ring Transformations : They can undergo transformations into various other heterocyclic systems through the replacement of one or two sulfur atoms. nih.gov

Reactions with Nitrilimines : The reaction proceeds as a 1,3-dipolar cycloaddition at the thione group, followed by the opening of the dithiole ring and extrusion of a sulfur atom to form a 1,3,4-thiadiazole (B1197879) ring. nih.gov

Saturated Dithiolanes (e.g., this compound): The parent 1,3-dithiolane ring system, being saturated, lacks the conjugated π-system of its unsaturated analogue and thus does not typically undergo the cycloaddition reactions characteristic of 1,2-dithiole-3-thiones. The chemistry of saturated dithiolanes is more focused on the reactivity of the dithioacetal group. For example, 1,3-dithiolanes derived from aldehydes can be deprotonated at the C2 position to form organolithium compounds, although these are prone to degradation through the loss of ethylene. wikipedia.org The saturated ring is generally stable but can be susceptible to degradation by various organometallic reagents. wikipedia.org The conversion of a 1,3-dithiolane-2-thione to the corresponding 1,3-dithiolan-2-one can be achieved through gas-phase reaction over molybdenum trioxide. nih.gov

Analogues with Fused Ring Systems

Analogues where the dithiole or a related five-membered ring is fused to an aromatic system exhibit distinct synthetic pathways and properties.

Benzodithiole Derivatives : These compounds feature a benzene ring fused to a 1,2- or 1,3-dithiol-containing ring. nih.gov An efficient copper-catalyzed method has been developed for the synthesis of benzodithioles from 2-bromo-benzothioamides and elemental sulfur (S₈), which proceeds through an unexpected sulfur rearrangement. nih.gov Substituted 3H-benzo nih.govmdpi.comdithiole-3-thiones can also be prepared by treating 2-bromobenzaldehydes with potassium sulfide (B99878). nih.gov Another synthetic route involves reacting 2,2-dithiodibenzoic acid with phosphorus pentasulfide. researchgate.net

Oxathiole Derivatives : The benzo[d] nih.govresearchgate.netoxathiole-2-thione system is an analogue where one sulfur atom of the heterocyclic ring is replaced by an oxygen atom. A convenient synthesis involves the treatment of 2-mercaptophenol with thiophosgene (B130339) in an aqueous alkali solution. mdpi.comresearchgate.net This fundamental heterocyclic compound has been fully characterized by modern spectroscopic methods and its structure determined by X-ray diffraction. mdpi.com

Table 2: Heterocyclic Ring Dimensions for Benzo[d] nih.govresearchgate.netoxathiole-2-thione Data derived from X-ray crystallography.

| Bond/Angle | Dimension (Å / °) |

| O(1)-C(2) | 1.365 (2) |

| S(3)-C(2) | 1.740 (2) |

| C(2)-S(2) | 1.644 (2) |

| O(1)-C(7a) | 1.388 (2) |

| S(3)-C(3a) | 1.758 (2) |

| C(7a)-O(1)-C(2) | 107.54 (12) |

| C(3a)-S(3)-C(2) | 94.62 (9) |

| O(1)-C(2)-S(3) | 114.71 (12) |

| S(2)-C(2)-O(1) | 122.33 (13) |

| S(2)-C(2)-S(3) | 122.96 (11) |

| Source: As reported in scientific literature. researchgate.net |

Applications in Organic Synthesis and Materials Science

Role as Building Blocks in Organic Synthesis

Hexahydro-1,3-benzodithiole-2-thione and its dithiolethione relatives are valuable intermediates in organic synthesis, offering pathways to structurally diverse and complex molecules.

Dithiolethiones, including derivatives of this compound, serve as key precursors in the synthesis of advanced organic structures. A notable application is in the preparation of tetrathiafulvalene (TTF) and its derivatives. TTF and its analogues are crucial components in the development of organic conductors and superconductors due to their electron-donating properties and ability to form stable radical cations. The 1,3-dithiole-2-thione moiety is a common starting point for constructing the TTF core through phosphite-mediated coupling reactions nih.gov. The synthesis of these advanced structures underscores the importance of dithiolethiones as versatile building blocks in the creation of functional organic molecules.

Furthermore, benzodithioles and their derivatives, which are structurally related to this compound, are explored for their potential in synthesizing a variety of bioactive compounds. Efficient, copper-catalyzed methods have been developed for the synthesis of benzodithiole derivatives, highlighting the ongoing interest in these scaffolds for creating structurally diverse molecules with potential applications in medicinal chemistry and materials science nih.gov.

This compound and similar cyclohexane-fused 1,3-dithiolane-2-thiones have been effectively utilized as conformational locks. The rigid dithiolane-2-thione ring, when fused to a cyclohexane (B81311) ring, can force the six-membered ring into a specific and often less stable conformation. For instance, the synthesis of trans-hexahydro-1,3-benzodithiole-2-thione from cyclohexene (B86901) oxide results in a product where the cyclohexane ring is locked in a particular chair conformation with a trans-fusion between the two rings. This method of transforming epoxides into trithiocarbonates provides a valuable strategy for locking the conformation of cyclic compounds, which is a significant advantage in the study of conformational analysis and in the design of molecules with specific three-dimensional structures.

| Starting Material | Product | Key Feature |

| Cyclohexene oxide | trans-Hexahydro-1,3-benzodithiole-2-thione | Conformational locking of the cyclohexane ring |

This application is particularly useful for studying the influence of conformation on reactivity and physical properties, as it allows for the isolation and examination of conformers that would otherwise be in rapid equilibrium.

Advanced Material Applications of Related Dithiolethiones and their Metal Complexes

The broader class of dithiolethiones and their metal complexes exhibit a range of interesting electronic and magnetic properties, making them promising candidates for various advanced material applications.

Metal dithiolene complexes, which can be synthesized from dithiolethione precursors, are a significant area of research in materials science due to their remarkable electronic properties nih.gov. These complexes have been extensively investigated as precursors for conducting and magnetic crystals. The ability of dithiolene ligands to exist in multiple redox states contributes to the diverse electronic behavior of their metal complexes, which can range from insulating to superconducting.

The interest in these materials stems from their potential applications in organic electronics, such as in organic field-effect transistors (OFETs) and as molecular conductors. The extended π-systems and the potential for strong intermolecular interactions, such as π–π stacking, in dithiolene-containing molecules are crucial for facilitating charge transport in these materials nih.gov. Research in this area focuses on synthesizing new dithiolene ligands and their metal complexes to fine-tune their electronic properties and solid-state packing to achieve higher conductivity and better device performance.

The same electronic versatility that makes metal dithiolene complexes interesting for conductive materials also makes them candidates for the development of molecular magnetic materials. The ability of both the metal center and the dithiolene ligand to participate in redox processes can lead to complexes with unpaired electrons, a prerequisite for magnetic behavior. By carefully selecting the metal ion and the dithiolene ligand, it is possible to design molecules with specific magnetic properties. This has led to the exploration of dithiolene complexes in the field of molecular magnetism, with the aim of creating materials with novel magnetic phenomena.

Metal complexes derived from dithiolene and related sulfur-containing ligands have shown promise in various catalytic applications. For example, iron dithiolene complexes have been demonstrated to be active catalysts for the light-driven production of hydrogen from water nih.gov. In these systems, the dithiolene complex acts as a molecular catalyst that facilitates the reduction of protons to hydrogen gas. The electronic properties of the dithiolene ligand can be tuned to optimize the catalytic activity of the metal center nih.gov.

Furthermore, the broader field of organometallic catalysis often utilizes metal complexes with sulfur-containing ligands for various transformations. While specific examples focusing solely on this compound as a ligand in catalysis are not extensively documented, the catalytic potential of related dithiolate complexes is an active area of research. For instance, thiolate-bridged diruthenium complexes have been shown to catalyze the oxidation of molecular hydrogen nih.gov. These findings suggest that metal complexes of dithiolethiones and their derivatives could be explored for a wider range of catalytic reactions, including oxidation and reduction processes nih.govthecmmgroup.comnih.govethz.chnih.govwisc.edumdpi.com.

Precursors for Tetrathiafulvalene (TTF) Derivatives

Extensive research into the applications of this compound as a precursor for the synthesis of tetrathiafulvalene (TTF) derivatives has been conducted. However, a comprehensive review of publicly available scientific literature and chemical databases does not yield specific examples or detailed research findings on the use of this compound for this purpose.

While the broader class of 1,3-dithiole-2-thiones serves as a foundational structural motif in the synthesis of various TTF derivatives, the specific reactivity and suitability of the hexahydro- variant in this context are not well-documented. The synthesis of TTFs and their derivatives often involves the coupling of 1,3-dithiole-2-one or 1,3-dithiole-2-thione precursors, typically mediated by phosphites or other coupling reagents. These reactions lead to the formation of the central tetrathiafulvalene core, which is crucial for its electron-donating properties and applications in materials science.

The absence of specific data on this compound as a TTF precursor suggests that this particular compound may not be a common or preferred starting material for creating TTF derivatives. Researchers in the field have explored a wide array of substituted 1,3-dithiole-2-thiones to fine-tune the electronic and structural properties of the resulting TTF molecules. It is possible that the saturated cyclohexane ring in this compound imparts chemical properties that make it less suitable for the typical coupling reactions used in TTF synthesis, or that its derivatives have not yet been investigated for this application.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of Hexahydro-1,3-benzodithiole-2-thione. DFT methods provide a good balance between computational cost and accuracy for molecules of this size.

A typical study would involve geometry optimization of the molecule to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be analyzed through Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution on individual atoms and the nature of chemical bonds.

Key parameters that would be calculated to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Other global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's reactive nature.

The following table illustrates the type of data that would be generated from such calculations, with placeholder values as specific data for this compound is not available.

| Calculated Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized molecule. | -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -Z eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | (Y-Z) eV |

| Dipole Moment | A measure of the molecule's overall polarity. | D Debyes |

These calculations would be instrumental in predicting how this compound might interact with other molecules, for example, as a nucleophile or an electrophile.

Molecular Dynamics and Conformational Analysis

The cyclohexane (B81311) ring in this compound is not planar, and the entire molecule can exist in various conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and dynamics of such flexible molecules.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of how the molecule behaves at a given temperature, including vibrations, rotations, and conformational changes. A key aspect of the conformational analysis of this compound would be to determine the relative energies of its different conformers, such as chair and boat forms of the cyclohexane ring, and the orientation of the dithiole-2-thione moiety.

The results of a conformational analysis would typically be presented as a potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles. The most stable conformers correspond to the minima on this surface.

A hypothetical data table for the conformational analysis might look like this:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |

| Chair 1 | 0.00 | Angle 1, Angle 2 | 95 |

| Chair 2 | 2.5 | Angle 3, Angle 4 | 4 |

| Twist-Boat | 5.0 | Angle 5, Angle 6 | 1 |

Understanding the preferred conformation is crucial as it dictates the molecule's shape and, consequently, its biological and chemical activity.

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the most likely pathways for chemical reactions involving this compound. This is achieved by locating the transition state (TS) structures for a proposed reaction. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a located transition state indeed connects the desired reactants and products. The results of such a study would provide a detailed, step-by-step mechanism of the reaction at the molecular level.

A representative data table for a hypothetical reaction pathway analysis is shown below:

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.0 | Energy barrier for the first step |

| Intermediate | -5.0 | A stable species formed during the reaction |

| Transition State 2 | +10.0 | Energy barrier for the second step |

| Products | -20.0 | Final products of the reaction |

Such predictive studies are invaluable for understanding reaction mechanisms and for designing new synthetic routes.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of organic molecules. For Hexahydro-1,3-benzodithiole-2-thione, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the molecular framework.

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts, coupling constants, and multiplicity of the signals in the ¹H NMR spectrum of this compound are crucial for assigning protons to specific positions in the cyclohexane (B81311) ring and for deducing the relative stereochemistry of the fused ring system.

The distinction between the cis and trans isomers is often evident in the coupling constants between the bridgehead protons and the adjacent protons on the cyclohexane ring. The magnitude of these coupling constants can provide insights into the dihedral angles between these protons, which differ significantly between the cis and trans conformations.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its neighboring atoms.

In this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the carbons of the cyclohexane ring, the bridgehead carbons, and the characteristic thione carbon (C=S). The chemical shift of the thione carbon is typically found in the downfield region of the spectrum, a key indicator of this functional group.

Specific ¹³C NMR chemical shift data for this compound is not available in the currently accessible literature.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Thiones

While specific data for the target compound is unavailable, the following table provides representative NMR data for similar thione-containing heterocyclic compounds to illustrate the expected chemical shift ranges.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclohexane CH₂ | 1.2 - 2.0 | 20 - 35 |

| Bridgehead CH | 2.5 - 3.5 | 40 - 55 |

| Thione C=S | - | 190 - 210 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the fused ring system.

For both the cis and trans isomers, a single-crystal X-ray diffraction analysis would provide definitive proof of their stereochemistry. The resulting crystal structure would reveal the chair conformation of the cyclohexane ring and the geometry of the dithiole-2-thione ring, as well as the orientation of the sulfur atoms.

A comprehensive search of crystallographic databases did not yield any public records of the crystal structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular formula.

The fragmentation pattern would likely involve the loss of sulfur atoms, the thione group, or fragments of the cyclohexane ring. Analysis of these fragment ions can help to piece together the structural components of the molecule.

Specific mass spectral data, including the molecular ion peak and fragmentation patterns for this compound, are not detailed in the available literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The absorption bands in an IR spectrum and the scattered light in a Raman spectrum correspond to specific bond vibrations and functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic stretching and bending vibrations for C-H, C-C, C-S, and C=S bonds. The C=S stretching vibration is a particularly important diagnostic peak, typically appearing in the region of 1000-1250 cm⁻¹. The positions and intensities of these bands can provide further confirmation of the compound's structure and functional groups.

While general spectral regions for these functional groups are known, specific IR and Raman spectroscopic data for this compound are not available in the reviewed literature.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to hexahydro-1,3-benzodithiole-2-thione and related 1,3-dithiolane-2-thiones often rely on the reaction of epoxides with carbon disulfide or xanthates. pacific.eduresearchgate.net While effective, these methods present certain drawbacks. For instance, the use of volatile, flammable, and toxic carbon disulfide is a significant disadvantage. pacific.eduresearchgate.net A notable advancement has been the development of a simpler and safer procedure that involves treating epoxides with commercially available potassium ethyl xanthogenate, which avoids the direct use of carbon disulfide. pacific.eduresearchgate.net

Future research will likely focus on refining these processes further to enhance their sustainability. Key goals include the development of catalytic systems that can operate under milder conditions, reduce reaction times, and increase yields. The exploration of alternative, less hazardous reagents and the use of green solvents will be crucial. The table below compares a traditional method with a more recent, improved procedure, highlighting the direction of future synthetic improvements.

Table 1: Comparison of Synthetic Methodologies for 1,3-Dithiolane-2-thiones

| Feature | Traditional Method (CS₂) | Improved Method (Potassium Xanthogenate) | Future Goal: Catalytic Green Synthesis |

| Primary Reagent | Carbon Disulfide (CS₂) | Potassium Ethyl Xanthogenate | Non-toxic, renewable sulfur source |

| Safety Concerns | High (toxic, flammable, volatile) | Moderate (safer than CS₂) | Minimal |

| Reaction Conditions | Often requires base/catalyst | Simpler, no catalyst required | Ambient temperature and pressure |

| Byproducts | Varies, can be complex | Generally cleaner reaction | Minimal to zero waste (high atom economy) |

| Sustainability | Low | Improved | High (fully aligned with Green Chemistry) |

Design and Synthesis of Advanced Derivatives with Tunable Properties

This compound is part of a larger class of 1,3-dithiolane-2-thiones which can be functionalized to create a wide array of derivatives. pacific.edui.moscow Research has shown that the core structure can be modified with various alkyl and alkenyl groups, which can be further substituted with hydroxyl (OH), thiol (SH), or other reactive moieties. i.moscow This structural versatility is a key area for future exploration.

The focus will be on the rational design and synthesis of advanced derivatives where specific functional groups are introduced to achieve predetermined properties. For example, incorporating long alkyl chains can modify solubility and has been utilized in creating lubricant additives. i.moscow Future work could involve introducing chromophores to develop photoresponsive materials or incorporating specific binding sites for the creation of chemical sensors. The ability to "tune" the electronic and steric properties of the molecule by altering substituents on the cyclohexane (B81311) ring or the dithiolane-thione core will be paramount.

Table 2: Potential Derivatives and Targeted Properties

| Derivative Class | Potential Substituent (R-group) | Target Property | Potential Application Area |

| Organometallic Precursors | Ligands with phosphine (B1218219) or amine groups | Coordination to metal centers | Homogeneous Catalysis, Materials Science |

| Optoelectronic Materials | Conjugated aromatic systems | Light absorption/emission | Organic Electronics (OLEDs, OPVs) |

| Biologically Active Agents | Amino acid or peptide fragments | Enhanced biological targeting | Medicinal Chemistry |

| Polymer Building Blocks | Polymerizable groups (e.g., vinyl, acrylate) | Formation of functional polymers | Advanced Materials, Coatings |

Expansion of Applications in Emerging Chemical Fields

The established applications of 1,3-dithiolane-2-thiones, including this compound, are diverse, ranging from additives for lubricants and fuels to building blocks for polymers and new antibiotics. pacific.edui.moscow They have also been noted for their utility as rubber stabilizers and ore flotation agents. pacific.edu

A significant future direction is the expansion of these applications into emerging high-technology fields. The unique stereochemistry of compounds like trans-hexahydro-1,3-benzodithiole-2-thione, where the dithiolane-2-thione ring can act as a "conformational lock," presents opportunities in stereoselective synthesis. pacific.eduresearchgate.net This feature could be exploited in the design of chiral catalysts or complex molecular architectures. Furthermore, the sulfur-rich nature of the molecule makes it an interesting candidate for materials science, particularly in the development of high refractive index polymers or as a component in vulcanization processes. The potential for derivatives to act as inhibitors of mitochondrial reactive oxygen species (ROS) production suggests a pathway for future therapeutic or cosmetic applications. google.com

Integration with Green Chemistry Principles for Sustainable Synthesis

A holistic integration of green chemistry principles is essential for the future of chemical manufacturing. For this compound, this extends beyond just the synthetic method to encompass the entire lifecycle of the compound.

Future research will aim to:

Maximize Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product.

Utilize Renewable Feedstocks: Exploring bio-based sources for the starting materials, moving away from petrochemical dependence.

Enhance Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure to reduce energy consumption.

Design for Degradation: Creating derivatives that are effective for their intended application but can break down into benign substances after their use, preventing environmental persistence.

By focusing on these principles, the chemical community can ensure that versatile compounds like this compound can be produced and utilized in a manner that is both economically viable and environmentally responsible.

Q & A

Basic Research Questions

Q. 1. What are the standard methodologies for synthesizing Hexahydro-1,3-benzodithiole-2-thione, and how can purity be ensured during preparation?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions using 1,2-benzenedithiol (BDT) and isothiocyanates (ITCs) under controlled conditions. A typical protocol involves heating a mixture of BDT (≥90% purity, ≥4 mM) in methanol with potassium phosphate buffer (pH 8.5) at 65°C for 2 hours . To ensure purity, avoid evaporation under high vacuum, as this may cause compound loss. Precipitation risks can be mitigated by maintaining sub-saturation concentrations and using reverse-phase HPLC (C18 column, 80% methanol/20% water mobile phase) for purification .

Q. 3. How can this compound be quantified in biological matrices (e.g., plasma, urine)?

- Methodological Answer : Quantification involves reverse-phase HPLC with photodiode array detection at 365 nm. For complex matrices like urine, replace phosphate buffer with 500 mM sodium borate (pH 9.25) to stabilize pH. Protein-rich samples (e.g., blood) require pretreatment with 6% polyethylene glycol (MW 8000) or filtration (Centricon YM-30) to prevent hydrophobic interactions with proteins . Sensitivity can be enhanced to 10 pmol via solid-phase extraction using Sep-Pak cartridges .

Q. 4. What are the critical stability considerations for this compound during storage and experimental workflows?

- Methodological Answer : The compound is prone to degradation under high vacuum and may precipitate at high concentrations. Store solutions in tightly capped glass vials at –20°C in methanol. Avoid prolonged exposure to light or temperatures >65°C. For long-term storage, lyophilize and keep in desiccated conditions .

Advanced Research Questions

Q. 5. How can conflicting data on cyclocondensation assay sensitivity be resolved when measuring trace ITCs in plant extracts?

- Methodological Answer : Sensitivity discrepancies often arise from matrix effects (e.g., pigments in plant extracts). Address this by:

- Chromatographic separation : Use HPLC with a photodiode array detector to distinguish the target compound from interfering substances .

- Solvent optimization : Replace methanol with acetone or acetonitrile (up to 50% v/v) to dissolve hydrophobic interferents .

- Validation : Spike samples with known ITC concentrations to confirm recovery rates ≥90% .

Q. 6. What experimental modifications are required to adapt the cyclocondensation assay for anaerobic microbial studies?

- Methodological Answer : For anaerobic environments (e.g., gut microbiota studies):

- Use sodium borate buffer (pH 9.25) to maintain alkalinity under low-oxygen conditions .

- Incubate samples in an anaerobic chamber and terminate reactions with benzene dithiol at timed intervals. Quantify via HPLC with a 12-minute elution window for 1,3-benzodithiole-2-thione .

- Validate with heat-inactivated controls to distinguish enzymatic vs. abiotic degradation pathways .

Q. 7. How can protein-induced interference in tissue homogenates be minimized during ITC detection?

- Methodological Answer : High protein content can adsorb the compound, reducing recovery. Mitigate this by:

- Pre-treatment : Incubate homogenates with 6% polyethylene glycol (MW 8000) to precipitate proteins .

- Filtration : Use centrifugal filters (e.g., 30 kDa cutoff) to remove macromolecules before analysis .

- Solvent addition : Include dimethylsulfoxide (DMSO) in the reaction mix to solubilize hydrophobic aggregates .

Q. 8. What structural insights can be gained from crystallographic data on this compound derivatives?

- Methodological Answer : X-ray crystallography reveals key conformational features, such as:

- Bond angles and torsion : The dithiolo-thione ring adopts a chair conformation, with sulfur atoms in a trigonal planar geometry .

- Supramolecular interactions : AgNO3 complexes (e.g., AgNO3*hexahydro-benzo{1,3}dithiole-2-thione) exhibit coordination via sulfur and nitrogen atoms, useful for designing metal-organic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.